Dimethyl {2-(diphenylmethyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a phosphonate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Phosphonate Group: The phosphonate group is usually introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Oxazolidines and related compounds.
Substitution: Various substituted phosphonates.
Scientific Research Applications
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
- DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the oxazole ring (furan vs. thiophene vs. pyridine).
- Biological Activity: The presence of different heterocycles can significantly influence the compound’s biological activity and specificity.
- Chemical Reactivity: Variations in the heterocyclic ring can also affect the compound’s reactivity and stability under different conditions.
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N2O5P |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-benzhydryl-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H23N2O5P/c1-27-31(26,28-2)23-22(24-16-19-14-9-15-29-19)30-21(25-23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-15,20,24H,16H2,1-2H3 |
InChI Key |
VAOFSAGICGARMY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CO4)OC |
Origin of Product |
United States |
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